Ingenol Disoxate

Description

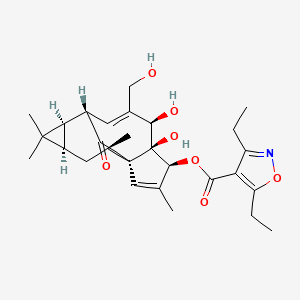

Structure

3D Structure

Properties

CAS No. |

1383547-60-1 |

|---|---|

Molecular Formula |

C28H37NO7 |

Molecular Weight |

499.6 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 3,5-diethyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C28H37NO7/c1-7-18-20(19(8-2)36-29-18)25(33)35-24-13(3)11-27-14(4)9-17-21(26(17,5)6)16(23(27)32)10-15(12-30)22(31)28(24,27)34/h10-11,14,16-17,21-22,24,30-31,34H,7-9,12H2,1-6H3/t14-,16+,17-,21+,22-,24+,27+,28+/m1/s1 |

InChI Key |

GLIUZQUNUNICGS-XUBYYPQFSA-N |

Isomeric SMILES |

CCC1=C(C(=NO1)CC)C(=O)O[C@H]2C(=C[C@@]34[C@@]2([C@@H](C(=C[C@H](C3=O)[C@H]5[C@H](C5(C)C)C[C@H]4C)CO)O)O)C |

Canonical SMILES |

CCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ingenol disoxate; LEO43204; LEO 43204; LEO-43204. |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Ingenol Disoxate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol Disoxate (LEO 43204) is a novel ingenol ester developed for the topical treatment of actinic keratosis and other non-melanoma skin cancers. It represents a significant advancement from its predecessor, ingenol mebutate, addressing the latter's inherent chemical instability. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ingenol Disoxate, detailing its chemical synthesis, mechanism of action, and the experimental protocols used to elucidate its biological activity.

The development of Ingenol Disoxate was driven by the need for a more stable derivative of ingenol mebutate, which is prone to degradation through pH-dependent acyl migration.[1] The core ingenol scaffold itself is biologically inactive, requiring esterification at the 3-hydroxyl position to elicit a therapeutic effect.[1] Key SAR studies have revealed that the carbonyl moiety of this ester group is crucial for the activation of Protein Kinase C (PKC), a family of enzymes central to the drug's mechanism of action.[1] Furthermore, modifications to the hydroxyl groups at the 5- and 20-positions can dramatically impact biological activity, with methylation leading to complete inactivation.[1] Ingenol Disoxate's design, featuring a 4-isoxazolecarboxylate ester, successfully minimizes acyl migration, enhancing its stability while preserving or even improving upon the pharmacological properties of ingenol mebutate.[1]

Core Structure-Activity Relationship

The biological activity of ingenol derivatives is highly dependent on specific structural features. The fundamental SAR principles for the ingenol core are as follows:

-

Esterification at C3: The presence of an ester group at the 3-position of the ingenol backbone is essential for biological activity. Ingenol itself is considered pharmacologically inert.

-

The Carbonyl Group: The carbonyl moiety of the C3 ester is a critical pharmacophore, likely interacting with the C1 domain of PKC.

-

Hydroxyl Groups at C5 and C20: Methylation of the hydroxyl groups at either the 5- or 20-position results in a loss of biological effect, highlighting their importance in molecular recognition or conformation.

-

Hydroxyl Groups at C4 and C5: The removal of either the 4- or 5-hydroxyl group leads to a moderate decrease in activity, while the removal of both causes a substantial drop in potency.

-

The Disoxate Moiety: In Ingenol Disoxate, the 3,5-diethylisoxazole-4-carboxylate ester at the C3 position provides steric hindrance that significantly reduces the rate of acyl migration to the 5- and 20-hydroxyl positions, thereby increasing the chemical stability of the molecule compared to ingenol mebutate.

Quantitative Biological Data

Ingenol Disoxate has demonstrated superior or comparable potency to ingenol mebutate in a range of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Ingenol Disoxate | HeLa | Cytotoxicity | IC50 | Significantly more potent than Ingenol Mebutate | |

| Ingenol Mebutate | HeLa | Cytotoxicity | IC50 | - | |

| Ingenol Disoxate | HSC-5 | Cytotoxicity | IC50 | Significantly more potent than Ingenol Mebutate | |

| Ingenol Mebutate | HSC-5 | Cytotoxicity | IC50 | - | |

| Ingenol Disoxate | Primary Human Keratinocytes | Cell Growth Arrest | EC50 | More potently induced than by Ingenol Mebutate | |

| Ingenol Mebutate | Primary Human Keratinocytes | Cell Growth Arrest | EC50 | - |

Table 2: In Vivo Antitumor Efficacy

| Compound | Animal Model | Endpoint | Result | Reference |

| Ingenol Disoxate (0.1% gel) | Murine B16 Melanoma | Median Survival Time | Significantly increased relative to Ingenol Mebutate | |

| Ingenol Mebutate (0.1% gel) | Murine B16 Melanoma | Median Survival Time | - | |

| Ingenol Disoxate (0.1% gel) | UV-induced Skin Carcinogenesis (SKH-1 mice) | Tumor Ablation | Significant effect observed | |

| Ingenol Mebutate (0.1% gel) | UV-induced Skin Carcinogenesis (SKH-1 mice) | Tumor Ablation | - |

Table 3: Chemical Stability

| Compound | Condition | Primary Degradation Product | Stability Profile | Reference |

| Ingenol Disoxate (in hydroalcoholic gel) | 25°C / 60% RH, 6 months | 5-O-acyl isomer | 2.6% decrease in label claim | |

| Ingenol Mebutate (in hydroalcoholic gel) | 25°C / 60% RH, 6 months | 5-O-acyl isomer (PEP 015) | Significant degradation requiring refrigeration | |

| Ingenol Disoxate | Phosphate Buffer (pH 7.4), 37°C, 24h | - | Minimal degradation | |

| Ingenol Mebutate | Phosphate Buffer (pH 7.4), 37°C, 24h | - | Prone to acyl migration |

Mechanism of Action and Signaling Pathways

The therapeutic effect of Ingenol Disoxate is attributed to a dual mechanism of action: direct induction of cell death and the stimulation of a local inflammatory immune response. Both arms of this mechanism are initiated by the activation of Protein Kinase C (PKC) isoforms.

PKC-Mediated Cell Death

Ingenol Disoxate, like other active ingenol esters, functions as a PKC activator. Upon binding, it is believed to induce the translocation and activation of several PKC isoforms, with PKCδ playing a prominent pro-apoptotic role. Activation of PKCδ can initiate a signaling cascade that leads to apoptosis. This pathway is thought to involve the activation of downstream mitogen-activated protein kinases (MAPKs) such as ERK, and potentially the inhibition of pro-survival pathways like the PI3K/AKT pathway. This ultimately culminates in the activation of effector caspases, such as caspase-3 and caspase-7, leading to programmed cell death.

Induction of Inflammatory Response

In addition to direct cytotoxicity, PKC activation in keratinocytes and immune cells triggers the release of pro-inflammatory cytokines and chemokines. This creates an inflammatory microenvironment, leading to the recruitment of neutrophils and other immune cells to the tumor site. This secondary immune-mediated response helps to eliminate any remaining tumor cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Ingenol Disoxate.

Synthesis of Ingenol Disoxate

The synthesis of Ingenol Disoxate is achieved through a regiocontrolled process starting from ingenol, which is often isolated from plants of the Euphorbia genus.

-

Step 1: Protection of Ingenol: Ingenol is reacted with a protecting group, such as an acetonide, to selectively block the 5- and 20-hydroxyl groups. This prevents esterification at these positions.

-

Step 2: Esterification: The protected ingenol is then reacted with 3,5-diethylisoxazole-4-carbonyl chloride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is typically carried out under microwave heating to improve yield and reaction time.

-

Step 3: Deprotection: The protecting group is removed, usually by treatment with aqueous acid (e.g., HCl), to yield the final product, Ingenol Disoxate.

-

Purification: The final compound is purified using standard chromatographic techniques.

References

An In-depth Technical Guide to the Protein Kinase C Activation Pathway of Ingenol Disoxate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol Disoxate (LEO 43204) is a novel ingenol derivative developed for the field treatment of actinic keratosis (AK). It is an ester of ingenol and a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of various cellular processes, including cell proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the PKC activation pathway of Ingenol Disoxate, including its mechanism of action, downstream signaling cascades, and relevant experimental protocols. Ingenol Disoxate was developed to improve upon the chemical stability of its predecessor, ingenol mebutate, while preserving or enhancing its therapeutic activity.[1]

The primary mechanism of action of Ingenol Disoxate is considered to be a dual process: the induction of rapid, localized cell death and the stimulation of a local inflammatory response, which is at least partially mediated by the activation of PKC.[2]

Protein Kinase C Activation and Downstream Signaling

The activation of PKC by Ingenol Disoxate initiates a cascade of downstream signaling events that ultimately lead to the observed clinical effects. The primary pathway implicated is the Ras/Raf/MEK/ERK (MAPK) pathway.

Signaling Pathway Diagram

Upon activation by Ingenol Disoxate, PKC translocates to the cell membrane and initiates the MAPK cascade by activating Ras. This leads to the sequential phosphorylation and activation of Raf, MEK, and ERK. Activated ERK then translocates to the nucleus, where it phosphorylates and activates various transcription factors, such as AP-1 and NF-κB. The activation of these transcription factors results in the expression of genes involved in inflammation (e.g., cytokines and chemokines), apoptosis, and cell cycle arrest, contributing to the elimination of dysplastic keratinocytes in actinic keratosis.

Quantitative Data

While specific quantitative data for Ingenol Disoxate's interaction with PKC is limited, data from studies on ingenol mebutate provide valuable insights. It is important to note that Ingenol Disoxate was developed to have preserved or improved properties.

| Parameter | Value | PKC Isoform(s) | Compound |

| Binding Affinity (Ki) | ~0.1-0.4 nM | α, β, γ, δ, ε | Ingenol Mebutate |

| PKCδ Activation | EC50 not specified | δ | Ingenol Mebutate |

| IL-8 Induction | EC50 not specified | Not specified | Ingenol Mebutate |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the Ingenol Disoxate-PKC activation pathway.

Protein Kinase C (PKC) Activity Assay

This protocol is a general method to determine the in vitro kinase activity of PKC upon treatment with Ingenol Disoxate.

Objective: To quantify the phosphorylation of a PKC-specific substrate peptide by activated PKC.

Materials:

-

Purified PKC isoforms

-

Ingenol Disoxate

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods

-

Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µM ATP)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PS/DAG liposomes, and the PKC substrate peptide.

-

Add Ingenol Disoxate at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the purified PKC isoform and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKC in the presence of different concentrations of Ingenol Disoxate.

Western Blot Analysis of Downstream Signaling

This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway following treatment of cells with Ingenol Disoxate.

Objective: To assess the activation of Raf, MEK, and ERK in response to Ingenol Disoxate.

Materials:

-

Keratinocyte cell line (e.g., HaCaT)

-

Ingenol Disoxate

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-phospho-Raf, anti-phospho-MEK, anti-phospho-ERK, and total protein antibodies for normalization)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture keratinocytes to a desired confluency.

-

Treat the cells with various concentrations of Ingenol Disoxate for different time points.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Experimental Workflow Diagram

Conclusion

Ingenol Disoxate is a potent activator of Protein Kinase C, exerting its therapeutic effects in actinic keratosis through a dual mechanism of inducing cell death and stimulating a local inflammatory response. The activation of the PKC/MAPK signaling pathway plays a central role in these processes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the detailed molecular mechanisms of Ingenol Disoxate and to explore its potential in other therapeutic areas. Further research is warranted to delineate the specific interactions of Ingenol Disoxate with different PKC isoforms and to fully map its downstream signaling network.

References

Preclinical Profile of Ingenol Disoxate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol Disoxate (LEO 43204) is a novel ingenol derivative developed for the field treatment of actinic keratosis (AK). As a chemical analog of ingenol mebutate, it was designed to have improved chemical stability, facilitating storage at ambient temperatures, while maintaining or enhancing the therapeutic activity of the ingenol core.[1][2] Preclinical evaluations suggest that Ingenol Disoxate shares a similar dual mechanism of action with its predecessor, ingenol mebutate, which involves direct cytotoxicity and the induction of a localized inflammatory response.[1][2] This document provides a comprehensive overview of the available preclinical data on Ingenol Disoxate, focusing on its pharmacodynamics, pharmacokinetics, efficacy, and safety profile.

Mechanism of Action

The primary mechanism of action of Ingenol Disoxate is believed to be the activation of Protein Kinase C (PKC) isoforms.[3] This is consistent with the known activity of other ingenol esters, such as ingenol-3-angelate (PEP005), which are potent PKC activators. Activation of PKC, particularly the PKC-delta isoform, is thought to initiate a cascade of downstream signaling events, including the activation of the Ras/Raf/MEK/ERK pathway. This signaling cascade can lead to cell cycle arrest and apoptosis in rapidly proliferating cells, such as those found in AK lesions.

Furthermore, the activation of PKC by ingenol derivatives has been shown to induce the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of neutrophils and other immune cells to the site of application. This inflammatory response is thought to contribute to the clearance of residual dysplastic cells.

Below is a diagram illustrating the proposed signaling pathway for Ingenol Disoxate.

Figure 1: Proposed signaling cascade of Ingenol Disoxate.

Preclinical Efficacy

In Vitro Studies

Ingenol Disoxate has demonstrated potent cytotoxic effects in various cancer cell lines. A key study by Bertelsen et al. (2016) provides the most comprehensive publicly available preclinical data.

Table 1: In Vitro Cytotoxicity of Ingenol Disoxate

| Cell Line | Assay Type | Endpoint | Ingenol Disoxate | Ingenol Mebutate | Reference |

| HeLa (cervical cancer) | Cytotoxicity | IC50 (µM) | ~0.1 | ~0.3 | |

| HSC-5 (skin squamous cell carcinoma) | Cytotoxicity | IC50 (µM) | ~0.2 | ~0.5 | |

| Primary Human Keratinocytes | Viability | - | More potent than ingenol mebutate | - | |

| Primary Human Keratinocytes | Proliferation | - | More potent growth arrest than ingenol mebutate | - | |

| Primary Human Keratinocytes | Apoptosis | Caspase 3/7 activation | Induced | - |

In Vivo Studies

The anti-tumor activity of Ingenol Disoxate has been evaluated in murine models of melanoma and UV-induced skin carcinogenesis.

Table 2: In Vivo Efficacy of Ingenol Disoxate

| Animal Model | Treatment | Key Findings | Reference |

| Murine B16 Melanoma | 0.1% Ingenol Disoxate gel, topically for 2 days | Superior antitumor effect and significantly increased median survival time compared to ingenol mebutate. | |

| UV-induced Skin Carcinogenesis (SKH-1 mice) | 0.1% Ingenol Disoxate gel, topically for 2 days | Significant effect on tumor ablation. |

Preclinical Pharmacokinetics

Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies for Ingenol Disoxate are not extensively reported in the public domain. However, clinical pharmacokinetic studies in humans provide some insight into its systemic exposure. Following topical application of Ingenol Disoxate gel under maximum-use conditions (full face, or approximately 250 cm² on the arm or scalp) for three consecutive days, very low systemic exposure was observed. The highest quantifiable plasma concentration was 0.33 nM, with an AUCtlast of 3.12 nM·h.

Preclinical Toxicology

Comprehensive preclinical toxicology data from GLP-compliant studies, including repeat-dose toxicity, safety pharmacology, and genotoxicity, are not available in peer-reviewed literature. This information is typically part of the proprietary data submitted for regulatory approval.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies on Ingenol Disoxate are not publicly available. The following are generalized workflows based on the methodologies described in the available literature.

In Vitro Cytotoxicity Assay Workflow

Figure 2: Generalized workflow for in vitro cytotoxicity testing.

In Vivo Murine Melanoma Model Workflow

Figure 3: Generalized workflow for the in vivo melanoma model.

Conclusion

The available preclinical data indicate that Ingenol Disoxate is a potent inducer of cytotoxicity in cancer cell lines and demonstrates significant anti-tumor efficacy in animal models of skin cancer. Its mechanism of action is consistent with that of other ingenol esters, primarily through the activation of PKC and the downstream MEK/ERK signaling pathway. While detailed preclinical ADME and toxicology data are not publicly available, clinical studies suggest minimal systemic exposure and a manageable local safety profile. Further research into the specific molecular interactions and the full preclinical safety profile of Ingenol Disoxate would be beneficial for a more complete understanding of this compound.

References

A Comparative Analysis of the Chemical Stability of Ingenol Disoxate and Ingenol Mebutate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol mebutate, the active ingredient in Picato®, is a well-established topical treatment for actinic keratosis. However, its inherent chemical instability, necessitating refrigeration, presents a significant logistical challenge. This has driven the development of novel ingenol derivatives with improved physicochemical properties. This technical guide provides a detailed comparative analysis of the chemical stability of ingenol mebutate and a promising new derivative, ingenol disoxate. Quantitative data from stability studies are presented, alongside detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability advantages offered by ingenol disoxate.

Introduction

Ingenol mebutate, a diterpene ester isolated from the sap of Euphorbia peplus, is a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] This activation triggers a dual mechanism of action: direct induction of cell death in dysplastic keratinocytes and a localized inflammatory response that eliminates residual abnormal cells.[2][3] While clinically effective, ingenol mebutate is prone to chemical rearrangement through acyl migration, which limits its stability and necessitates cold-chain storage for the final product. To overcome this limitation, research has focused on developing more stable ingenol esters. Ingenol disoxate has emerged as a lead candidate, demonstrating enhanced chemical stability without compromising, and in some cases improving upon, the pharmacological activity of ingenol mebutate. This improved stability profile has the potential to allow for storage at ambient temperatures, offering a significant advantage in terms of convenience and cost.

Chemical Structures

The chemical structures of ingenol mebutate and ingenol disoxate are presented below. Both are esters of ingenol, but differ in the acyl group at the C3 position.

-

Ingenol Mebutate: Ingenol 3-angelate

-

Ingenol Disoxate: Ingenol 3-(3,5-diethylisoxazole-4-carboxylate)

Comparative Chemical Stability

The primary issue affecting the stability of ingenol mebutate is its propensity for pH-dependent acyl migration. This process involves the rearrangement of the ester group from the C3 position to the C5 or C20 positions, leading to the formation of inactive isomers. Ingenol disoxate was specifically designed to minimize this degradation pathway.

Stability in Aqueous Buffer

Studies have demonstrated the superior stability of ingenol disoxate in an aqueous phosphate buffer at physiological pH and temperature.

Experimental Protocol: Stability in Phosphate Buffer

-

Objective: To assess the chemical stability of ingenol mebutate and ingenol disoxate in an aqueous buffer at physiological conditions.

-

Methodology:

-

The stability of ingenol mebutate and ingenol disoxate was evaluated in a 0.067 M phosphate buffer (pH 7.4) containing 30% acetonitrile as a co-solvent.

-

The initial concentration of each compound was 100 µM.

-

The solutions were incubated at 37 °C.

-

The stability was monitored over a 24-hour period.

-

Analysis was performed using a Waters LCT Premier XE TOF instrument with Acquity UPLC (Ultra Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry).

-

Table 1: Stability of Ingenol Mebutate and Ingenol Disoxate in Phosphate Buffer (pH 7.4) at 37°C

| Time (hours) | Remaining Ingenol Mebutate (%) | Remaining Ingenol Disoxate (%) |

| 2 | ~60 | >95 |

| 24 | ~45 | ~75 |

Data extracted from graphical representations in the cited literature.

Observations:

-

Ingenol mebutate undergoes rapid degradation, with approximately 40% rearranging within the first 2 hours. The primary rearrangement product is the 5-isomer, which then gradually converts to the more thermodynamically stable and inactive 20-isomer.

-

Ingenol disoxate demonstrates significantly greater stability, with minimal degradation observed after 2 hours. Over 24 hours, ingenol disoxate is slowly converted to the inactive 20-isomer, with very low levels of the intermediate 5-isomer detected.

Stability in Hydroalcoholic Gel Formulation

The stability of these compounds has also been assessed in a clinically relevant hydroalcoholic gel formulation.

Experimental Protocol: Stability in Hydroalcoholic Gel

-

Objective: To evaluate the chemical stability of ingenol mebutate and ingenol disoxate in a hydroalcoholic gel formulation under long-term and accelerated storage conditions.

-

Methodology:

-

Ingenol disoxate hydroalcoholic gel (0.05%) was prepared.

-

The stability of the formulation was investigated under the following conditions:

-

Long-term storage: 5 °C

-

Accelerated storage: 25 °C and 60% relative humidity (RH)

-

-

The concentration of ingenol disoxate and its degradation products was monitored over time.

-

Table 2: Stability of Ingenol Disoxate Hydroalcoholic Gel 0.05%

| Storage Condition | Duration | Ingenol Disoxate (% of initial concentration) |

| 5 °C | Not Specified | >95% |

| 25 °C / 60% RH | Not Specified | >90% |

Specific time points for these percentages were not detailed in the available source material.

Observations:

-

Ingenol disoxate shows high stability in the hydroalcoholic gel formulation, even under accelerated conditions. This is a significant improvement over ingenol mebutate, which requires refrigeration to maintain its chemical integrity. The lower pH of the gel formulation helps to maximize the chemical stability of ingenol mebutate.

Mechanism of Action and Signaling Pathway

Both ingenol mebutate and ingenol disoxate exert their therapeutic effects through the activation of Protein Kinase C (PKC). This initiates a cascade of events leading to cell death and an inflammatory response.

Caption: Signaling pathway of ingenol compounds.

Experimental Workflow for Stability Analysis

The general workflow for assessing the chemical stability of ingenol derivatives is outlined below.

References

- 1. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]

- 3. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Beyond PKC: An In-depth Technical Guide to the Cellular Targets of Ingenol Disoxate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol Disoxate (LEO 43204), a novel ingenol derivative, is recognized for its potent anti-tumor activities, traditionally attributed to its role as a protein kinase C (PKC) agonist. However, a growing body of evidence reveals that its mechanism of action extends beyond PKC, involving direct interactions with other cellular components that contribute significantly to its therapeutic effects, including cytotoxicity and induction of apoptosis. This technical guide provides a comprehensive overview of the non-PKC cellular targets of Ingenol Disoxate, with a focus on its interaction with the mitochondrial protein SLC25A20 and its role in activating p53-mediated apoptosis. This document details the experimental methodologies used to identify these targets, presents available quantitative data, and illustrates the involved signaling pathways.

Introduction

Ingenol Disoxate is a chemically stable analog of Ingenol Mebutate, the active ingredient in the treatment of actinic keratosis.[1][2] While the activation of PKC isoforms is a well-established mechanism for ingenol compounds, leading to localized inflammation and immune responses, recent studies have unveiled PKC-independent pathways that are crucial for their direct cytotoxic effects.[3][4] Understanding these alternative targets and mechanisms is paramount for optimizing the therapeutic use of Ingenol Disoxate and for the development of new anti-cancer agents with improved specificity and reduced side effects. This guide delves into the molecular interactions of Ingenol Disoxate beyond the realm of PKC.

Primary Non-PKC Target: SLC25A20

A pivotal discovery in elucidating the non-PKC-mediated effects of ingenol compounds is the identification of the mitochondrial carnitine-acylcarnitine translocase (SLC25A20) as a direct binding partner.[3]

Function of SLC25A20

SLC25A20, also known as carnitine-acylcarnitine carrier (CAC), is a mitochondrial inner membrane protein responsible for the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent β-oxidation. This process is essential for cellular energy production, especially in highly metabolic cells.

Inhibition of SLC25A20 by Ingenol Disoxate

Studies utilizing chemical proteomics have demonstrated that both Ingenol Mebutate and its more stable analog, Ingenol Disoxate, directly interact with and inhibit the function of SLC25A20. This inhibition is significant as it is not observed with the canonical PKC agonist 12-O-tetradecanoylphorbol-13-acetate (TPA), strongly suggesting a PKC-independent mechanism of action.

Functional Consequences of SLC25A20 Inhibition

The blockade of SLC25A20 by Ingenol Disoxate leads to a disruption of fatty acid metabolism, characterized by:

-

Accumulation of Cellular Acylcarnitines: Inhibition of SLC25A20 prevents the transport of acylcarnitines into the mitochondria, leading to their buildup in the cytoplasm.

-

Blockade of Fatty Acid Oxidation (FAO): The inability to transport fatty acids into the mitochondria results in a significant reduction in FAO, impairing a major cellular energy source.

This disruption of mitochondrial function is a key contributor to the direct cytotoxic effects of Ingenol Disoxate.

Quantitative Data

While direct binding affinity values (Ki or IC50) for Ingenol Disoxate with SLC25A20 are not extensively reported in the public literature, the functional consequences have been quantified.

| Compound | Target | Effect | Cell Line(s) | Concentration for Effect | Reference |

| Ingenol Disoxate | SLC25A20 | Inhibition of Fatty Acid Oxidation | HSC-5 | Not specified | |

| Ingenol Disoxate | SLC25A20 | Increased long-chain acylcarnitine content | HSC-5 | Not specified | |

| Ingenol Mebutate | SLC25A20 | Inhibition of Fatty Acid Oxidation | HSC-5 | Not specified | |

| Ingenol Mebutate | SLC25A20 | Increased long-chain acylcarnitine content | HSC-5 | Not specified |

Induction of Apoptosis: A p53-Mediated Pathway

Beyond its effects on mitochondrial metabolism, Ingenol Disoxate and its parent compounds induce apoptosis through pathways that can be independent of PKC activation. Evidence points towards the involvement of the tumor suppressor protein p53.

Activation of the p53 Pathway

Treatment with ingenol derivatives has been shown to modulate the expression of apoptosis-associated molecules, including a decrease in p53 expression in actinic keratosis lesions after treatment. This suggests an interplay between ingenol compounds and the p53 signaling network. In response to cellular stress, such as that induced by mitochondrial dysfunction, p53 can be activated to initiate apoptosis.

Downstream Effectors of p53-Mediated Apoptosis

Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as BAX and BAK. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol, a critical step in the intrinsic apoptotic pathway.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SLC25A20 Inhibition

Caption: Inhibition of SLC25A20 by Ingenol Disoxate disrupts fatty acid metabolism.

Proposed p53-Mediated Apoptotic Pathway

Caption: Proposed p53-mediated apoptotic pathway induced by Ingenol Disoxate.

Experimental Workflow for Target Identification

Caption: Workflow for identifying protein targets of Ingenol Disoxate.

Detailed Experimental Protocols

Chemical Proteomics for Target Identification

This protocol is based on the methodology described for identifying targets of Ingenol Mebutate.

-

Probe Synthesis: Synthesize a photoreactive and clickable analog of Ingenol Disoxate. This typically involves incorporating a diazirine group for photo-crosslinking and an alkyne or azide group for click chemistry.

-

Cell Culture and Treatment: Culture human cell lines (e.g., HSC-5, HeLa) or primary human keratinocytes under standard conditions. Treat cells with the ingenol probe at a suitable concentration (e.g., 10 µM) for a defined period (e.g., 30 minutes). Include control groups treated with vehicle (DMSO) and a competition group co-treated with an excess of non-probe Ingenol Disoxate.

-

Photo-crosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.

-

Cell Lysis and Fractionation: Lyse the cells and separate soluble and membrane protein fractions.

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag, such as biotin, to the probe.

-

Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotin-tagged protein complexes.

-

Proteomic Analysis:

-

Sample Preparation: Elute the enriched proteins from the beads and digest them into peptides (e.g., with trypsin).

-

Quantitative Mass Spectrometry: Analyze the peptide mixtures using quantitative mass spectrometry techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or isotopic reductive dimethylation (ReDiMe) to compare the abundance of proteins in the probe-treated versus the competition and control groups.

-

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample and whose enrichment is competitively blocked by the excess of unlabeled Ingenol Disoxate.

Fatty Acid Oxidation (FAO) Assay

This protocol provides a general framework for assessing the effect of Ingenol Disoxate on FAO.

-

Cell Culture: Plate cells (e.g., HSC-5) in a suitable microplate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of Ingenol Disoxate or vehicle control for a predetermined time.

-

Radiolabeled Substrate Incubation: Add a reaction mixture containing a radiolabeled fatty acid, such as [14C]palmitic acid, to the cells.

-

Incubation: Incubate the cells at 37°C to allow for the uptake and oxidation of the radiolabeled fatty acid.

-

Measurement of Radiolabeled Metabolites: After incubation, measure the amount of radiolabeled acid-soluble metabolites (ASMs) produced, which is an indicator of β-oxidation. This can be achieved by precipitating the unmetabolized fatty acids and measuring the radioactivity in the supernatant.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Compare the FAO rates in Ingenol Disoxate-treated cells to the vehicle-treated controls to determine the inhibitory effect.

Cytochrome c Release Assay

This protocol outlines a method to detect the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Treatment: Induce apoptosis in cells by treating them with Ingenol Disoxate for various time points. Include a negative control (untreated cells) and a positive control (e.g., staurosporine).

-

Cell Fractionation:

-

Harvest the cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate to pellet the nuclei and heavy membranes.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Western Blotting:

-

Determine the protein concentration of the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c. Also, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: An increase in the cytochrome c signal in the cytosolic fraction of Ingenol Disoxate-treated cells compared to the control indicates its release from the mitochondria.

Conclusion

The therapeutic efficacy of Ingenol Disoxate is not solely dependent on its well-documented role as a PKC agonist. This guide has illuminated the significant contributions of its non-PKC targets, primarily the mitochondrial protein SLC25A20. The inhibition of this transporter disrupts cellular metabolism and contributes to mitochondrial dysfunction, a key event in the induction of apoptosis. Furthermore, the engagement of the p53-mediated apoptotic pathway represents another crucial PKC-independent mechanism. A deeper understanding of these multifaceted interactions will be instrumental in the rational design of future ingenol-based therapeutics with enhanced efficacy and refined safety profiles. Further research is warranted to precisely quantify the binding affinities of Ingenol Disoxate to these non-PKC targets and to fully delineate the intricate signaling cascades it modulates.

References

- 1. rsc.org [rsc.org]

- 2. abcam.cn [abcam.cn]

- 3. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Ingenol Disoxate: A Technical Guide to its Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol Disoxate (LEO 43204) is a novel ingenol derivative that has demonstrated significant potential in the field treatment of actinic keratosis (AK), a common precursor to non-melanoma skin cancer.[1][2] Developed as a more chemically stable analogue of ingenol mebutate, Ingenol Disoxate exhibits a potent dual mechanism of action that combines direct cytotoxicity with the induction of a robust localized inflammatory and immune response.[1] This technical guide provides an in-depth overview of the immunomodulatory effects of Ingenol Disoxate, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways involved.

Core Mechanism of Action: A Dual Approach

The therapeutic efficacy of Ingenol Disoxate is attributed to a two-pronged mechanism of action, a characteristic it shares with its predecessor, ingenol mebutate.[1][2]

-

Direct Cytotoxicity: Ingenol Disoxate rapidly induces cell death in dysplastic keratinocytes. This is characterized by the disruption of the plasma membrane and mitochondrial swelling, leading to primary necrosis of the treated lesion. Preclinical studies have shown that Ingenol Disoxate has a significantly higher cytotoxic potency compared to ingenol mebutate.

-

Immunomodulation: The initial cytotoxic event triggers a localized inflammatory response. The necrotic cells release pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), which leads to the infiltration of neutrophils and other immune cells. This is followed by a more targeted, adaptive immune response, including the induction of tumor-reactive antibodies. This subsequent immune-mediated action helps to eliminate any remaining dysplastic cells, contributing to a durable clinical response.

Preclinical Data: In Vitro and In Vivo Evidence

Preclinical investigations have been instrumental in elucidating the pharmacological profile of Ingenol Disoxate.

In Vitro Studies

Ingenol Disoxate has demonstrated potent activity in various cell-based assays, highlighting its cytotoxic and cell growth-arresting properties.

Table 1: Summary of In Vitro Activity of Ingenol Disoxate

| Assay Type | Cell Line(s) | Key Findings | Reference |

| Acute Cytotoxicity | HeLa, HSC-5 | Ingenol Disoxate exhibited significantly higher cytotoxic potency relative to ingenol mebutate. | |

| Keratinocyte Proliferation and Viability | Primary Human Epidermal Keratinocytes | More potently induced cell growth arrest compared to ingenol mebutate. | |

| Keratinocyte Differentiation | Primary Human Epidermal Keratinocytes | Induced transcription of keratinocyte differentiation markers in a Protein Kinase C (PKC) dependent manner. | |

| Caspase 3/7 Activation | Primary Human Epidermal Keratinocytes | Activation of caspase 3/7 was measured to assess apoptosis. |

In Vivo Studies

Animal models have provided crucial evidence for the anti-tumor efficacy of Ingenol Disoxate.

Table 2: Summary of In Vivo Anti-Tumor Efficacy of Ingenol Disoxate

| Animal Model | Key Findings | Reference |

| B16 Mouse Melanoma Model | Possessed a superior antitumor effect and significantly increased median survival time relative to ingenol mebutate. | |

| UV-Induced Skin Carcinogenesis Model (SKH-1 mice) | A significant effect on tumor ablation was observed. |

Clinical Data: Efficacy and Safety in Actinic Keratosis

Multiple clinical trials have evaluated the efficacy and safety of Ingenol Disoxate gel for the field treatment of AK on various anatomical locations.

Table 3: Clinical Efficacy of Ingenol Disoxate Gel in Actinic Keratosis (Phase II and III Trials)

| Treatment Area | Concentration | Treatment Duration | Complete Clearance Rate (at Week 8) | Partial Clearance Rate (≥75% lesion reduction at Week 8) | Reference |

| Face/Chest | 0.018% | 3 consecutive days | 36.5% | 71.4% | |

| Scalp | 0.037% | 3 consecutive days | 39.7% | 65.1% | |

| Trunk/Extremities | 0.1% | 3 consecutive days | 22.6% | 50.0% | |

| Face/Chest | 0.018% | 3 consecutive days | 25.9% | - | |

| Scalp | 0.037% | 3 consecutive days | 24.5% | - |

Table 4: Safety Profile of Ingenol Disoxate Gel from Clinical Trials

| Adverse Event Type | Incidence | Key Observations | Reference(s) |

| Local Skin Responses (LSRs) | Common | Mean composite LSR scores (erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration) typically peaked around Day 4 and rapidly declined, approaching baseline by Week 4. | |

| Application Site Pain | Common | The most frequently reported treatment-related adverse event. | |

| Application Site Pruritus | Common | Another frequently reported treatment-related adverse event. | |

| Severe Adverse Events | Less than 5% of patients | The majority of adverse events were of mild or moderate intensity. |

Signaling Pathways

The immunomodulatory effects of ingenol compounds are primarily mediated through the activation of Protein Kinase C (PKC) and its downstream signaling cascades. While detailed pathway analysis for Ingenol Disoxate is not extensively published, the mechanism is understood to be similar to that of ingenol mebutate, which involves the PKC/MEK/ERK pathway.

Experimental Protocols

While detailed, step-by-step protocols for the preclinical evaluation of Ingenol Disoxate are not publicly available, this section outlines the general methodologies employed in the key experiments cited in the literature.

In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration-dependent cytotoxic effect of Ingenol Disoxate on cancer cell lines.

-

Cell Lines: HeLa (human cervical cancer) and HSC-5 (human skin squamous cell carcinoma) cells were utilized.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of Ingenol Disoxate and a vehicle control.

-

After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based dye.

-

The absorbance is measured, and the percentage of cell viability is calculated relative to the vehicle-treated control.

-

The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

-

In Vivo B16 Melanoma Mouse Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of topically applied Ingenol Disoxate.

-

Animal Model: C57BL/6 mice are typically used for the syngeneic B16 melanoma model.

-

Methodology:

-

B16 melanoma cells are cultured and harvested.

-

A specific number of B16 cells are injected subcutaneously into the flank of the mice.

-

Tumors are allowed to establish and reach a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives topical application of Ingenol Disoxate formulated in a gel, while the control group receives the vehicle gel. Treatment is typically applied for a short duration (e.g., two consecutive days).

-

Tumor growth is monitored by measuring tumor dimensions with calipers at regular intervals.

-

Endpoints include tumor volume, tumor growth delay, and overall survival of the mice.

-

Conclusion

Ingenol Disoxate is a promising topical agent for the treatment of actinic keratosis, distinguished by its enhanced chemical stability and potent dual mechanism of action. Its ability to induce both direct tumor cell necrosis and a robust local immunomodulatory response underscores its therapeutic potential. The activation of the PKC signaling pathway appears central to its biological effects. Clinical data have consistently demonstrated its efficacy in clearing AK lesions with a manageable safety profile, characterized primarily by transient local skin reactions. Further research into the detailed molecular pathways and long-term outcomes will continue to refine our understanding of this novel immunomodulatory compound and its role in dermatologic oncology.

References

In Vivo Antitumor Efficacy of Ingenol Disoxate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol Disoxate (LEO 43204) is a novel ingenol derivative developed to improve upon the chemical stability and therapeutic profile of its predecessor, ingenol mebutate (PEP005). Both compounds, derived from the sap of the Euphorbia peplus plant, have demonstrated potent antitumor activities in preclinical animal models. This technical guide provides an in-depth overview of the in vivo antitumor efficacy of Ingenol Disoxate, with comparative data for ingenol mebutate, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action

Ingenol Disoxate, similar to ingenol mebutate, exhibits a dual mechanism of action. The primary mechanism involves the activation of Protein Kinase C (PKC) isoforms, leading to direct cytotoxicity in tumor cells. This is followed by a secondary, immune-mediated response characterized by the infiltration of neutrophils and other immune cells, which helps in the clearance of remaining tumor cells. Preclinical evaluations suggest that Ingenol Disoxate shares this dual mode of action with ingenol mebutate[1].

Signaling Pathway

The antitumor effects of ingenol esters are primarily mediated through the activation of the Protein Kinase C (PKC) signaling pathway. Ingenol Disoxate binds to and activates PKC isoforms, triggering a cascade of downstream events that lead to both direct tumor cell death and an inflammatory response that further contributes to tumor clearance.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ingenol Disoxate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol Disoxate (LEO 43204) is a novel ingenol derivative developed for the field treatment of actinic keratosis (AK).[1] Like its predecessor, ingenol mebutate, it is a potent activator of Protein Kinase C (PKC), leading to a dual mechanism of action: direct cytotoxicity to dysplastic keratinocytes and induction of an inflammatory response that contributes to the clearance of lesions.[1][2][3] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Ingenol Disoxate, intended to serve as a technical resource for professionals in drug development and dermatological research.

Pharmacodynamics

The primary pharmacodynamic effect of Ingenol Disoxate is the activation of Protein Kinase C (PKC) isoforms. This activation is central to its therapeutic effect in actinic keratosis.

Protein Kinase C Activation

Ingenol Disoxate is a potent activator of both classical and novel PKC isoforms. In vitro studies have demonstrated its ability to activate a range of these isoforms in the low nanomolar range, with a potency comparable to that of ingenol mebutate.

Table 1: In Vitro Protein Kinase C Isoform Activation by Ingenol Disoxate

| PKC Isoform | EC50 (nM) |

| PKCα | 0.5 |

| PKCβII | Low nM |

| PKCγ | 0.9 |

| PKCδ | Low nM |

| PKCε | Low nM |

| PKCη | Low nM |

| PKCθ | 11 |

(Data sourced from Bertelsen et al., 2016)

Signaling Pathways

The activation of PKC by ingenol derivatives such as Ingenol Disoxate is known to trigger downstream signaling cascades. While specific downstream signaling for Ingenol Disoxate is not extensively detailed in public literature, the mechanism is presumed to be similar to that of the closely related compound, ingenol mebutate. This involves the activation of the Ras/Raf/MEK/ERK pathway, which can lead to apoptosis in cancer cells.[4] Specifically, the activation of PKCδ has been linked to pro-apoptotic effects.

Below is a diagram illustrating the proposed signaling pathway for ingenol compounds.

Caption: Proposed signaling pathway of Ingenol Disoxate.

Pharmacokinetics

The systemic exposure to Ingenol Disoxate following topical application is very low. A Phase I clinical trial under maximum-use conditions provides the most definitive human pharmacokinetic data available.

Absorption and Distribution

Following topical application of Ingenol Disoxate gel for three consecutive days to the face, arm, or scalp of patients with actinic keratosis, systemic absorption was minimal.

Table 2: Systemic Exposure of Ingenol Disoxate After Topical Application (Phase I Study)

| Treatment Area | Ingenol Disoxate Gel Concentration | Number of Patients (N) | Highest Quantifiable Plasma Concentration (Cmax) | Area Under the Curve (AUCtlast) |

| Face | 0.018% | 18 | Not Reported | Not Reported |

| Arm | 0.1% | 21 | 0.33 nM | 3.12 nM·h |

| Scalp | 0.037% | 19 | Not Reported | Not Reported |

(Data sourced from Lain et al., 2018)

Metabolism and Excretion

Detailed information on the metabolism and excretion of Ingenol Disoxate is not available in the public domain. For the related compound, ingenol mebutate, assayed metabolites were below the lower limit of quantification in human plasma after topical application, suggesting that if metabolism occurs, the systemic concentrations of metabolites are also very low.

Experimental Protocols

Detailed experimental protocols for the study of Ingenol Disoxate are largely proprietary. However, based on published literature, the following provides an overview of the methodologies used.

In Vitro PKC Activation Assay

The modulatory effects of Ingenol Disoxate on classical (α, βII, γ) and novel (δ, ε, η, θ) PKC isoforms were assessed using a kinase profiler assay.

-

Assay Principle: Measurement of the phosphorylation of a substrate peptide by the respective PKC isoform in the presence of the test compound.

-

Compound Preparation: Ingenol Disoxate was serially diluted to achieve a range of concentrations for testing.

-

Reaction Conditions:

-

Classical PKC isoforms were assayed in the presence of calcium.

-

Novel PKC isoforms were assayed in the absence of calcium.

-

Phosphatidylserine was included as a cofactor.

-

-

Detection: The amount of phosphorylated substrate was quantified to determine the activity of the PKC isoform.

Caption: Workflow for in vitro PKC activation assay.

Clinical Pharmacokinetic Study Protocol

The clinical pharmacokinetic study (NCT02424305) was a Phase I, open-label, non-randomized, multicenter trial.

-

Patient Population: Adults with 15 or more clinically typical, visible, discrete AK lesions in the treatment area.

-

Treatment Regimen: Once-daily application of Ingenol Disoxate gel for three consecutive days.

-

Face: 0.018% gel

-

Arm: 0.1% gel

-

Scalp: 0.037% gel

-

-

Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points to determine the plasma concentrations of Ingenol Disoxate.

-

Analytical Method: While not explicitly detailed in the abstract, a validated high-sensitivity analytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), would be required for the quantification of the low systemic levels of Ingenol Disoxate in a biological matrix.

Caption: Workflow of the clinical pharmacokinetic study.

Conclusion

Ingenol Disoxate is a potent activator of multiple PKC isoforms, which is believed to be the primary driver of its clinical efficacy in actinic keratosis. Pharmacokinetic studies have demonstrated very low systemic exposure following topical application, suggesting a favorable safety profile in terms of systemic toxicity. While the available data provides a good overview, a more detailed understanding of the metabolism, excretion, and the complete downstream signaling cascade of Ingenol Disoxate would require access to more in-depth, proprietary preclinical and clinical study data.

References

- 1. Pharmacokinetics and Safety of Ingenol Disoxate Gel Administered Under Maximum-Use Conditions to Patients With Actinic Keratosis [pubmed.ncbi.nlm.nih.gov]

- 2. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 3. Preclinical assessment of the absorption, distribution, metabolism and excretion of GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide), an orally bioavailable systemic Hedgehog signalling pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by Ingenol Disoxate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol Disoxate, a derivative of ingenol mebutate, is a novel agent for the field treatment of actinic keratosis. Its therapeutic effect is understood to be mediated through a dual mechanism of action: rapid induction of cell death in dysplastic keratinocytes and the stimulation of a localized inflammatory response. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by Ingenol Disoxate. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to support further research and drug development in this area. While much of the detailed molecular data comes from studies on the closely related compound ingenol mebutate, these findings provide a strong predictive framework for the mechanisms of Ingenol Disoxate.

Introduction

Ingenol Disoxate is an ester of the diterpenoid ingenol, derived from the sap of the plant Euphorbia peplus. It has demonstrated clinical efficacy in the treatment of actinic keratosis, a common precursor to non-melanoma skin cancer. The primary mode of action of ingenol compounds involves the activation of Protein Kinase C (PKC) isozymes, which triggers a cascade of downstream signaling events culminating in targeted cell death and an immune response. This guide will dissect these pathways, presenting the available data and methodologies to facilitate a deeper understanding of Ingenol Disoxate's molecular pharmacology.

Core Signaling Pathways

Ingenol Disoxate's biological activity is primarily driven by its function as a Protein Kinase C (PKC) agonist. This activation initiates two major downstream consequences: direct cytotoxicity in target cells and the induction of a robust inflammatory response. A key molecular target identified for the ingenol class of drugs is the mitochondrial carnitine-acylcarnitine translocase SLC25A20, linking the drug's effects to mitochondrial dysfunction.[1][2]

Protein Kinase C (PKC) Activation

Ingenol Disoxate, like its precursor ingenol mebutate, is a broad-spectrum activator of classical and novel PKC isoforms. The pro-apoptotic effects, in particular, have been strongly linked to the activation of PKCδ.[3] Upon activation by Ingenol Disoxate, PKCδ translocates to various cellular compartments, including the mitochondria and nucleus, where it phosphorylates a range of downstream targets.

Induction of Apoptosis via PKCδ

The activation of PKCδ is a critical step in the induction of apoptosis in cancerous cells. Activated PKCδ can initiate both the intrinsic and extrinsic apoptotic pathways. This includes the loss of mitochondrial membrane potential, activation of caspase-9 (intrinsic pathway), and downregulation of c-FLIP, leading to caspase-8 activation (extrinsic pathway). Both pathways converge on the activation of the executioner caspase-3, leading to programmed cell death.[3]

Activation of the MEK/ERK Pathway

Studies on ingenol mebutate have shown that the PKC-mediated signaling cascade includes the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK module.[4] The activation of PKC leads to the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK. This signaling axis is also implicated in the induction of cell death.

Induction of an Inflammatory Response

A crucial component of Ingenol Disoxate's mechanism of action is the induction of a local inflammatory response, which helps to eliminate residual tumor cells. This is driven by the release of pro-inflammatory cytokines and chemokines from both the tumor cells and surrounding keratinocytes. The activation of NF-κB is a likely upstream regulator of this inflammatory cascade.

Quantitative Data

The following tables summarize the available quantitative data on the effects of Ingenol Disoxate and related ingenol compounds.

Table 1: Clinical Efficacy of Ingenol Disoxate in Actinic Keratosis

| Treatment Group | Complete Clearance Rate | Partial Clearance Rate | Reduction in Lesion Count | Reference |

| Face/Chest | 36.5% | 71.4% | 78.9% | |

| Scalp | 39.7% | 65.1% | 76.3% | |

| Trunk/Extremities | 22.6% | 50.0% | 69.1% |

Table 2: In Vitro Activity of Ingenol Mebutate (PEP005)

| Cell Line | Assay | Endpoint | Value | Reference |

| Colo205 | Apoptosis | Time-dependent decrease in S phase | Time- and concentration-dependent | |

| Multiple | PKC Activation | Phosphorylation of PKCδ, Raf1, ERK1/2, JNK, p38 MAPK, PTEN | Increased phosphorylation | |

| SCC13 | Viability (MTT) | IC50 after 24h treatment with PKC inhibitor | >100 nmol/L |

Experimental Protocols

Western Blot Analysis of MEK and ERK Phosphorylation

This protocol is adapted from studies on ingenol mebutate and is suitable for assessing the activation of the MEK/ERK pathway by Ingenol Disoxate.

-

Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes or A431 squamous cell carcinoma cells) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Ingenol Disoxate or vehicle control for specified time points (e.g., 15, 30, 60 minutes).

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be performed to quantify changes in phosphorylation levels relative to total protein and vehicle-treated controls.

Apoptosis Assay by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by Ingenol Disoxate.

-

Cell Treatment: Seed cells in 6-well plates and treat with Ingenol Disoxate at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-only, and PI-only controls should be used for compensation and gating.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cytokine and Chemokine Profiling

A multiplex bead-based immunoassay (e.g., Cytometric Bead Array) can be used to quantify the release of multiple cytokines and chemokines from cells treated with Ingenol Disoxate.

-

Sample Collection: Culture keratinocytes or other relevant cell types and treat with Ingenol Disoxate. Collect the cell culture supernatant at various time points.

-

Assay Procedure: Follow the manufacturer's protocol for the specific cytokine bead array kit. This typically involves incubating the supernatant with a mixture of capture beads, each specific for a different cytokine, followed by the addition of a PE-conjugated detection antibody.

-

Flow Cytometry: Acquire the samples on a flow cytometer. The distinct fluorescence of each bead population allows for the simultaneous measurement of multiple analytes.

-

Data Analysis: Use the appropriate software to analyze the data and determine the concentration of each cytokine and chemokine based on a standard curve.

Conclusion

Ingenol Disoxate exerts its therapeutic effects through a complex interplay of signaling pathways initiated by the activation of Protein Kinase C. The subsequent induction of apoptosis via PKCδ and the MEK/ERK pathway, coupled with a robust inflammatory response, leads to the effective clearance of dysplastic cells. Further research focusing on the specific quantitative effects of Ingenol Disoxate on these pathways will provide a more complete understanding of its molecular mechanism of action and may inform the development of next-generation therapies. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ingenol Disoxate's Effect on Keratinocyte Differentiation Markers: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ingenol Disoxate, a novel derivative of Ingenol Mebutate, is an activator of Protein Kinase C (PKC) with significant implications for dermatology, particularly in the treatment of actinic keratosis (AK). Its mechanism of action involves a dual effect of inducing rapid cell death in dysplastic cells and stimulating a local inflammatory response. A critical aspect of its biological activity is its influence on keratinocyte differentiation. Pre-clinical evidence suggests that in normal human keratinocytes, Ingenol Disoxate promotes the transcription of differentiation markers through a PKC-dependent pathway. Conversely, in the context of hyperproliferative and abnormally differentiated states such as actinic keratosis, the related compound Ingenol Mebutate has been shown to downregulate genes associated with keratinization and cornification, suggesting a normalizing effect on pathological tissue. This guide provides a detailed overview of the signaling pathways, experimental data, and methodologies related to Ingenol Disoxate's impact on keratinocyte differentiation markers.

Core Mechanism of Action: The PKC Signaling Pathway

Ingenol compounds, including Ingenol Disoxate and its parent compound Ingenol Mebutate, function as potent agonists of Protein Kinase C (PKC)[1]. This activation is central to their effects on keratinocytes. The primary isoform implicated in this pathway is PKCδ (delta)[2][3].

Upon application, Ingenol Disoxate binds to and activates PKCδ. This initiates a downstream phosphorylation cascade, primarily through the MEK/ERK signaling pathway[2][3]. The activation of this pathway is linked to both the cytotoxic effects on dysplastic keratinocytes and the modulation of cellular differentiation processes. In normal keratinocytes, this signaling cascade appears to promote cell growth arrest and the transcription of genes associated with terminal differentiation.

Figure 1: Ingenol Disoxate signaling pathway in keratinocytes.

Quantitative Data on Gene Expression

The effect of Ingenol compounds on keratinocyte differentiation markers appears to be highly context-dependent. While pre-clinical studies on normal human keratinocytes report an induction of differentiation markers by Ingenol Disoxate, detailed quantitative gene expression studies have primarily focused on the treatment of actinic keratosis (AK) with Ingenol Mebutate.

In a study evaluating gene expression profiles of AK lesions before and after treatment with Ingenol Mebutate, a significant downregulation of genes associated with epidermal development, keratinocyte differentiation, and cornification was observed in patients who responded to the therapy. This suggests that in a pathological state of abnormal differentiation and hyperproliferation, Ingenol Mebutate helps to normalize the tissue by reducing the expression of these markers.

Table 1: Downregulated Keratinocyte Differentiation-Associated Genes in Actinic Keratosis Lesions Following Ingenol Mebutate Treatment

| Gene Family/Group | Specific Downregulated Genes Identified | Biological Process Association |

| Keratin (KRT) Family | KRT5, KRT6, KRT14, KRT16, KRT17, KRT19 | Epidermal Development, Differentiation |

| Late Cornified Envelope (LCE) | LCE2/LCE3 Group Members | Cornification, Skin Barrier Formation |

| Small Proline-Rich (SPRR) | SPRR1/SPRR2/SPRR3 Group Members | Cornified Envelope Precursors |

| Involucrin (IVL) | IVL | Cornified Envelope Precursor |

| Peptidase Inhibitor 3 | PI3 | Epidermal Development |

| Cystatin A | CSTA | Epidermal Development, Cornification |

Data summarized from a microarray analysis of AK lesions treated with Ingenol Mebutate 0.015% gel. The study identified 114 downregulated genes post-treatment, many of which are crucial for the structural formation of the epidermis.

Detailed Experimental Protocols

The following protocols are synthesized from standard methodologies reported in keratinocyte research and studies involving Ingenol compounds.

Protocol for Primary Human Keratinocyte Culture and Treatment

-

Isolation and Culture: Primary human epidermal keratinocytes are isolated from neonatal foreskin or adult skin biopsies via enzymatic digestion (e.g., using dispase followed by trypsin). Cells are cultured in a specialized keratinocyte serum-free medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor. The medium is maintained at a low calcium concentration (<0.1 mM) to promote proliferation and prevent premature differentiation.

-

Subculturing: When cultures reach 70-80% confluency, cells are passaged using a trypsin-EDTA solution and seeded into new culture flasks or plates.

-

Treatment with Ingenol Disoxate: For experiments, keratinocytes are seeded into multi-well plates. At desired confluency, the standard medium is replaced with a medium containing Ingenol Disoxate at various concentrations (e.g., ranging from nanomolar to low micromolar concentrations) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) prior to analysis.

Protocol for Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Following treatment, total RNA is extracted from keratinocyte lysates using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Each reaction includes the cDNA template, forward and reverse primers for the target gene (e.g., KRT1, KRT10, LOR, IVL) and a housekeeping gene (e.g., GAPDH, ACTB), and the master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.

References

Ingenol Disoxate and Mitochondrial Dysfunction in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol Disoxate, a novel ingenol derivative, has demonstrated significant efficacy in the field treatment of actinic keratosis.[1][2][3] As a chemically stable analogue of ingenol mebutate, it is characterized by its potent cytotoxic and pro-inflammatory effects.[1][4] While clinical development has primarily focused on dermatological applications, the underlying mechanism of action, particularly its impact on cancer cell viability, presents a compelling area of investigation for broader oncological applications. This technical guide consolidates the current understanding of how ingenol compounds, with a focus on the closely related ingenol mebutate, impact mitochondrial function to induce cancer cell death. Due to the limited availability of specific data on Ingenol Disoxate's mitochondrial effects, this document leverages the more extensive research on ingenol mebutate to provide a foundational understanding of the likely mechanisms of action.

Core Mechanism of Action: A Dual Approach

The anti-cancer activity of ingenol mebutate, and by extension likely Ingenol Disoxate, is attributed to a dual mechanism: direct cytotoxicity and the induction of a localized inflammatory response. A critical component of its direct cytotoxic effects is the rapid disruption of mitochondrial function, leading to necrotic cell death.

Impact on Mitochondrial Function

Studies on ingenol mebutate have revealed a profound and rapid impact on the mitochondria of cancer cells. Treatment with cytotoxic concentrations leads to a swift rupture of the mitochondrial network, a key event preceding the loss of plasma membrane integrity and cell death. This mitochondrial disruption is accompanied by a significant release of cytosolic calcium.

Key Mitochondrial Events:

-

Mitochondrial Swelling and Network Rupture: Within minutes of exposure, ingenol mebutate induces noticeable swelling of mitochondria. This is followed by a breakdown of the interconnected mitochondrial network.

-

Calcium Dysregulation: The disruption of mitochondrial integrity is associated with a release of calcium into the cytosol, a critical signal for the initiation of cell death pathways.

-

Induction of Necrosis: The primary mode of cell death induced by ingenol mebutate is necrosis, characterized by mitochondrial swelling and subsequent rupture of the plasma membrane.

Quantitative Data Summary

The following tables summarize quantitative data from studies on ingenol mebutate, providing insights into its cytotoxic potency and effects on cell viability.

Table 1: Cytotoxic Potency of Ingenol Mebutate in Cancer and Normal Cells

| Cell Type | IC50 (µM) | Exposure Time | Reference |

| Human Squamous Carcinoma (HSC-5) | 200 - 300 | Not Specified | |

| HeLa Cervix Carcinoma | 200 - 300 | Not Specified | |

| Normal Human Keratinocytes | 200 - 300 | Not Specified | |

| Differentiated Keratinocytes | > 300 | Not Specified |

Table 2: Time-Dependent Effects of Ingenol Mebutate (50 nM) on Cutaneous T-Cell Lymphoma (CTCL) Cells

| Cell Line | Time (hours) | Apoptotic Cells (%) | Viable Cells (%) | Reference |

| HH | 24 | Not Specified | Not Specified | |

| HH | 48 | Not Specified | Not Specified | |

| HH | 72 | 39 | 52 | |

| HuT-78 | 24 | Not Specified | Not Specified | |

| HuT-78 | 48 | Not Specified | Not Specified | |

| HuT-78 | 72 | 73 | 50 | |

| MyLa (Resistant) | 72 | 15 | 75 | |

| SeAx (Resistant) | 72 | 13 | 76 |

Signaling Pathways

The cytotoxic and pro-inflammatory effects of ingenol compounds are mediated through complex signaling pathways, with Protein Kinase C (PKC) playing a central role.

References

- 1. jcadonline.com [jcadonline.com]

- 2. A dose-finding trial with a novel ingenol derivative (ingenol disoxate: LEO 43204) for field treatment of actinic keratosis on full face or 250 cm2 on the chest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of ingenol disoxate gel in field treatment of actinic keratosis on full face, scalp or large area (250 cm2) on the chest: results of four phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Cytotoxicity of Ingenol Disoxate

Introduction

Ingenol Disoxate is a novel derivative of ingenol developed for the topical treatment of actinic keratosis (AK), a common premalignant skin lesion.[1][2] As a successor to ingenol mebutate, Ingenol Disoxate was designed to have improved chemical stability while preserving or enhancing the pharmacological properties that lead to high clearance rates of AK lesions.[3] Its mechanism of action involves a dual process: the rapid induction of direct cellular cytotoxicity in dysplastic keratinocytes, followed by an inflammatory response that eliminates residual tumor cells.[1][2] The primary molecular target of ingenol esters is the Protein Kinase C (PKC) family of isoenzymes.

Mechanism of Action: PKC-Mediated Apoptosis